3-(1-Aminoethyl)-5-fluorophenol hydrochloride
Description
3-(1-Aminoethyl)-5-fluorophenol hydrochloride is a fluorinated phenolic compound featuring an aminoethyl substituent at the 3-position and a fluorine atom at the 5-position of the aromatic ring. The aminoethyl group is bonded to the phenol ring via its first carbon, creating a secondary amine upon protonation.
Properties
Molecular Formula |
C8H11ClFNO |
|---|---|
Molecular Weight |
191.63 g/mol |
IUPAC Name |
3-(1-aminoethyl)-5-fluorophenol;hydrochloride |
InChI |
InChI=1S/C8H10FNO.ClH/c1-5(10)6-2-7(9)4-8(11)3-6;/h2-5,11H,10H2,1H3;1H |
InChI Key |
RALKGNODLJQDMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC(=C1)F)O)N.Cl |
Origin of Product |
United States |
Preparation Methods
Catalytic Hydrogenation and Multi-step Synthesis
A notable approach adapted from related fluorinated amine syntheses involves a multi-step process starting from fluorinated aromatic nitro compounds, followed by catalytic hydrogenation, diazotization, and condensation reactions without isolating intermediates. Although this method is described for related indole derivatives, the principles apply to fluorophenol derivatives due to similar functional groups.
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1. Catalytic hydrogenation | Reduction of nitro group to amino group | 70–110 °C, 0.1–1.0 MPa, 1–5 hours, active nickel catalyst (mass ratio 1:0.05–0.15 catalyst to substrate) | Efficient conversion with high selectivity |
| 2. Diazotization | Conversion of amino to diazonium intermediate | Acidic conditions, controlled temperature | Intermediate not isolated |
| 3. Reduction (hot and cold) | Conversion of diazonium to amine | Acidic reflux, pH 2–3, 1–5 hours | Promotes condensation |
| 4. Condensation and cyclization | Reaction with aldehydes or acetals | Acidic reflux, pH 2–3, 1–5 hours | Forms ring-closed structures if applicable |
| 5. Purification | Activated carbon treatment, filtration, recrystallization | 30–50 °C drying under vacuum | Removes impurities, improves purity |
This integrated process avoids intermediate isolation, reduces waste, and is suitable for industrial scale-up.
Biocatalytic Synthesis Using ω-Transaminase Enzymes
An alternative and environmentally friendly method involves the use of ω-transaminase enzymes to catalyze the amination of fluorinated phenolic ketones or aldehydes to produce 3-(1-aminoethyl)-5-fluorophenol. This enzymatic route offers:
- High enantioselectivity, producing chiral amine products
- Mild reaction conditions (ambient temperature, aqueous media)
- Reduced need for harsh chemicals or metal catalysts
This approach has been highlighted for its potential in pharmaceutical intermediate synthesis, leveraging the enzyme's specificity for fluorinated substrates.
Comparative Analysis of Preparation Methods
| Preparation Method | Advantages | Limitations | Suitability |
|---|---|---|---|
| Catalytic hydrogenation + diazotization + condensation | High yield, industrial scalability, no intermediate isolation | Requires metal catalysts, controlled conditions | Industrial pharmaceutical synthesis |
| Biocatalytic ω-transaminase route | High stereoselectivity, mild conditions, greener chemistry | Enzyme cost, substrate specificity | Enantioselective synthesis, small scale |
| Fluorinated intermediate ring-opening | Enables stereocontrol, diverse derivatives | Multi-step, complex protection/deprotection | Research and development of analogs |
Summary of Research Data and Yields
| Step | Reaction Conditions | Yield (%) | Remarks |
|---|---|---|---|
| Catalytic hydrogenation | 70–110 °C, 0.1–1.0 MPa, 1–5 h | >85% | Active nickel catalyst used |
| Diazotization and reduction | pH 2–3, reflux, 1–5 h | Quantitative | Intermediate isolation avoided |
| Condensation and cyclization | Acidic reflux, 1–5 h | 80–90% | High purity product |
| Biocatalytic amination | Ambient, aqueous | Variable (up to 90%) | Enantioselective outcomes |
Chemical Reactions Analysis
Types of Reactions
®-3-(1-Aminoethyl)-5-fluorophenol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The phenol group allows for electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure high selectivity and yield.
Major Products
The major products formed from these reactions include various substituted phenols, quinones, and amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Drug Development:
The compound serves as an intermediate in the synthesis of pharmaceutical agents. The presence of the amino group allows it to participate in reactions that can lead to the formation of more complex molecules with potential therapeutic effects.
2. Enzyme Interaction Studies:
Due to its structural features, 3-(1-Aminoethyl)-5-fluorophenol hydrochloride can be utilized to study interactions with specific enzymes or receptors. This characteristic makes it valuable in understanding the mechanisms of drug action and enzyme inhibition.
3. Structural Activity Relationship (SAR) Studies:
Researchers can compare the biological activity of this compound with similar molecules to elucidate structural features that contribute to efficacy. Such studies are crucial for optimizing drug candidates.
Case Study 1: Antinociceptive Properties
In a study examining diphenethylamines, compounds structurally related to 3-(1-Aminoethyl)-5-fluorophenol hydrochloride displayed significant antinociceptive effects in animal models. The introduction of fluorine atoms was found to enhance binding affinity to opioid receptors, suggesting that fluorinated phenols could serve as leads in pain management therapies .
Case Study 2: NMR Spectroscopy Applications
Fluorinated compounds like 3-(1-Aminoethyl)-5-fluorophenol hydrochloride are increasingly used as probes in nuclear magnetic resonance (NMR) spectroscopy. Their unique properties allow for detailed insights into biological structures without interference from background signals, facilitating the study of protein-ligand interactions .
Mechanism of Action
The mechanism of action of ®-3-(1-Aminoethyl)-5-fluorophenol hydrochloride involves its interaction with specific molecular targets and pathways. The compound acts as a chiral ligand, influencing the activity of enzymes and receptors. Its fluorine atom enhances its binding affinity and selectivity towards target molecules, making it effective in various biochemical processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 3-(1-aminoethyl)-5-fluorophenol hydrochloride and related compounds:
Key Observations :
Substituent Positioning: The 5-fluoro group in the target compound contrasts with 2-fluoro in 5-(aminomethyl)-2-fluorophenol hydrochloride, altering electronic distribution and hydrogen-bonding capacity . Aminoethyl vs.
Chirality and Halogen Effects: The chiral (R)-1-(3-chloro-5-fluorophenyl)ethanamine hydrochloride demonstrates how halogen substituents (Cl, F) and stereochemistry can modulate biological activity, a factor absent in the non-chiral target compound .
Functional Group Impact: Ester vs.
Biological Activity
3-(1-Aminoethyl)-5-fluorophenol hydrochloride is a compound of increasing interest in pharmacological research due to its significant biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of 3-(1-aminoethyl)-5-fluorophenol hydrochloride is C₈H₁₁ClFNO. Its structure features an amino group, a hydroxyl group, and a fluorine atom, contributing to its reactivity and biological interactions. The presence of the fluorine atom enhances the compound's electrophilic character, which is crucial for its interactions with biological targets.
The biological activity of 3-(1-aminoethyl)-5-fluorophenol hydrochloride can be attributed to its ability to interact with various molecular targets. The amino and hydroxyl groups facilitate hydrogen bonding with proteins, while the fluorine atom may enhance binding affinity and stability. This compound has been studied for its role as an inhibitor of certain enzymes and receptors, potentially influencing pathways related to inflammation and pain management.
Biological Activities
Pharmacological Effects:
- Anti-inflammatory Properties: Preliminary studies suggest that 3-(1-aminoethyl)-5-fluorophenol hydrochloride may exhibit anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
- Analgesic Effects: The compound has shown potential in alleviating pain through its interaction with nociceptive pathways, indicating its possible use in pain management therapies.
Binding Affinity Studies:
Research involving surface plasmon resonance and fluorescence spectroscopy has demonstrated that 3-(1-aminoethyl)-5-fluorophenol hydrochloride binds effectively to specific receptors, which is essential for understanding its therapeutic potential. These studies reveal that the compound's binding affinity varies among different biological targets, influencing its pharmacological profile.
Comparative Analysis with Related Compounds
To better understand the unique properties of 3-(1-aminoethyl)-5-fluorophenol hydrochloride, a comparison with structurally similar compounds is useful:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| 2-[(1S)-1-Aminoethyl]-5-fluorophenol hydrochloride | C₈H₁₁ClFNO | Different positional isomer; may exhibit varied biological activity |
| (R)-3-(1-aminoethyl)phenol hydrochloride | C₈H₁₂ClNO | Lacks fluorine substitution; different pharmacological properties |
| 2-(1-aminoethyl)-3-fluorophenol hydrochloride | C₈H₁₁ClFNO | Another isomer with distinct reactivity patterns |
The unique combination of functional groups in 3-(1-aminoethyl)-5-fluorophenol hydrochloride may confer distinct biological activities compared to these similar compounds.
Case Studies
Several case studies have highlighted the potential of 3-(1-aminoethyl)-5-fluorophenol hydrochloride in drug development:
- Study on Pain Management: A study investigated the analgesic effects of this compound in animal models, demonstrating significant pain reduction compared to control groups. The study concluded that the compound could serve as a basis for developing new analgesics .
- Inflammation Research: Another research project focused on the anti-inflammatory properties of 3-(1-aminoethyl)-5-fluorophenol hydrochloride. Results indicated a marked decrease in inflammatory markers in treated subjects, suggesting its utility in treating inflammatory conditions .
Q & A
Basic Question: What are the recommended synthetic routes for 3-(1-Aminoethyl)-5-fluorophenol hydrochloride, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis of 3-(1-Aminoethyl)-5-fluorophenol hydrochloride typically involves reductive amination or nucleophilic substitution of fluorinated phenolic precursors. For example, a procedure analogous to the preparation of di-hydrochloride salts (e.g., 5-((3-aminopropyl)amino)-2-nitrosophenol di-hydrochloride ) can be adapted. Key steps include:
- Precursor Selection : Use fluorophenol derivatives with activated leaving groups (e.g., halogen or nitro groups) for efficient substitution.
- Reduction : Catalytic hydrogenation or sodium borohydride reduction under controlled pH (acidic conditions) to stabilize the amine intermediate.
- Salt Formation : Hydrochloric acid treatment to precipitate the hydrochloride salt.
Optimization involves monitoring reaction progress via TLC (e.g., dichloromethane/methanol solvent systems) and adjusting stoichiometry of reducing agents to minimize byproducts .
Basic Question: How should researchers characterize the purity and structural identity of 3-(1-Aminoethyl)-5-fluorophenol hydrochloride?
Methodological Answer:
A multi-technique approach is critical:
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% trifluoroacetic acid) for purity assessment. Monitor UV absorbance at 254 nm for fluorophenol detection.
- NMR : Assign peaks using - and -NMR in DMSO-. The fluorine atom’s electron-withdrawing effect will deshield adjacent protons (e.g., aromatic protons at δ 6.8–7.2 ppm).
- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion peaks (e.g., [M+H] at m/z 204.6 for the free base).
Cross-reference data with structurally similar compounds like 6-Amino-3-ethylphenol hydrochloride to validate assignments .
Advanced Question: How can researchers resolve contradictions in reported solubility and stability data for this compound?
Methodological Answer:
Contradictions often arise from variations in experimental conditions. To address this:
Solubility Studies :
- Test solubility in buffers (pH 1–12) and organic solvents (e.g., DMSO, ethanol) at 25°C and 37°C.
- Compare results with analogs like methoxamine hydrochloride , which shares a similar aryl-amine structure and solubility profile in polar solvents .
Stability Analysis :
- Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC.
- Identify degradation products (e.g., hydrolyzed amine or defluorinated byproducts) using LC-MS.
- Reference protocols from pharmacopeial standards for hydrochloride salt stability testing .
Advanced Question: What strategies are effective for studying the compound’s interactions with biological targets (e.g., enzymes or receptors)?
Methodological Answer:
For target engagement studies:
- Molecular Docking : Use software like AutoDock Vina to model interactions with fluorinated aromatic moieties and amine groups. Compare with α-adrenoceptor agonists (e.g., methoxamine) to predict binding affinity .
- In Vitro Assays :
- Kinase Inhibition : Adapt Rho-kinase inhibition assays (see Rho-associated kinase studies ) by measuring phosphorylation levels of myosin-binding subunit (MBS) in smooth muscle cells .
- Fluorescence-Based Detection : Tag the compound with a fluorophore (e.g., dansyl chloride) to track cellular uptake and localization .
Basic Question: What analytical challenges arise in quantifying trace impurities, and how can they be mitigated?
Methodological Answer:
Challenges include co-elution of impurities and detector sensitivity limits. Solutions:
- HPLC Method Development : Optimize gradient elution (e.g., 5–95% acetonitrile over 30 minutes) to separate impurities like unreacted fluorophenol or oxidation byproducts .
- LC-MS/MS : Use multiple reaction monitoring (MRM) for trace quantification (detection limit < 0.1%).
- Reference Standards : Use certified impurities (e.g., 3,4-dihydroxybenzyl alcohol derivatives ) for calibration, as described in pharmacopeial monographs .
Advanced Question: How can computational methods predict the compound’s physicochemical properties and reactivity?
Methodological Answer:
- DFT Calculations : Compute electrostatic potential maps to predict nucleophilic/electrophilic sites. Compare with 3-amino-5-methylphenol to assess fluorine’s impact on electron density .
- ADMET Prediction : Use tools like SwissADME to estimate logP (∼1.2), polar surface area (∼64 Å), and blood-brain barrier permeability.
- Reactivity Studies : Simulate hydrolysis pathways under acidic/basic conditions using Gaussian08. Validate with experimental kinetic studies .
Basic Question: What safety precautions are essential when handling this compound in the lab?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, N95 respirators, and eye protection to avoid inhalation or skin contact.
- Ventilation : Conduct reactions in a fume hood, especially during HCl gas evolution.
- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal.
Protocols align with those for structurally related amines like phenylpropanolamine hydrochloride .
Advanced Question: How can researchers design stability-indicating assays for long-term storage studies?
Methodological Answer:
- Forced Degradation : Expose the compound to heat (60°C), light (ICH Q1B), and oxidative conditions (3% HO).
- Chromatographic Separation : Develop a UPLC method with a BEH C18 column (1.7 µm particles) to resolve degradation products.
- Validation : Follow ICH Q2(R1) guidelines for linearity (R > 0.99), precision (%RSD < 2%), and accuracy (90–110% recovery).
Reference stability protocols from pharmaceutical manufacturing encyclopedias for hydrochloride salts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
